molecular formula C8H4ClF3N2 B14806739 5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole

5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B14806739
M. Wt: 220.58 g/mol
InChI Key: VRSQXNJYGQAXPO-UHFFFAOYSA-N
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Description

5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound that features a benzimidazole core substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with trifluoromethylamine, followed by cyclization to form the benzimidazole ring. The reaction conditions typically include the use of a suitable solvent, such as ethanol, and a catalyst, such as ammonium chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzimidazole core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

5-chloro-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H4ClF3N2/c9-4-1-2-5-7(14-3-13-5)6(4)8(10,11)12/h1-3H,(H,13,14)

InChI Key

VRSQXNJYGQAXPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(F)(F)F)Cl

Origin of Product

United States

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